molecular formula C6H14BN+ B15060789 [Bis(propan-2-yl)imino]boranyl

[Bis(propan-2-yl)imino]boranyl

Cat. No.: B15060789
M. Wt: 111.00 g/mol
InChI Key: FLAITWASSKAKIZ-UHFFFAOYSA-N
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Description

[Bis(propan-2-yl)imino]boranyl is a boron-containing compound with significant applications in various fields of chemistry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(propan-2-yl)imino]boranyl typically involves the reaction of diisopropylamine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2CH2NH+BH3(CH3)2CH2N(BH2)2\text{(CH}_3)_2\text{CH}_2\text{NH} + \text{BH}_3 \rightarrow \text{(CH}_3)_2\text{CH}_2\text{N(BH}_2\text{)}_2 (CH3​)2​CH2​NH+BH3​→(CH3​)2​CH2​N(BH2​)2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[Bis(propan-2-yl)imino]boranyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: It can be reduced to form boron-hydrogen compounds.

    Substitution: The imino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydrogen compounds.

    Substitution: Substituted boron compounds.

Scientific Research Applications

[Bis(propan-2-yl)imino]boranyl has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [Bis(propan-2-yl)imino]boranyl involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. The imino group plays a crucial role in stabilizing these complexes and facilitating the desired reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropylaminoborane
  • Bis(pinacolato)diboron
  • Boronic acids

Uniqueness

[Bis(propan-2-yl)imino]boranyl is unique due to its specific structural features and reactivity. Compared to other boron-containing compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

Molecular Formula

C6H14BN+

Molecular Weight

111.00 g/mol

InChI

InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1

InChI Key

FLAITWASSKAKIZ-UHFFFAOYSA-N

Canonical SMILES

[B]=[N+](C(C)C)C(C)C

Origin of Product

United States

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